4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide

Physicochemical profiling Drug-likeness Medicinal chemistry

This compound's unique 4-(imidazol-1-ylmethyl) substitution pattern distinguishes it from near-identical positional isomers that can shift receptor selectivity by orders of magnitude. Procure the exact CAS 1203269-67-3 to ensure SAR studies are built on the correct scaffold. Combining an imidazole hinge-binding motif with a morpholine solubility handle (clogP ≈2.98, TPSA ≈62.5), this fragment-like lead is ideal for kinase inhibitor optimization and sigma receptor ligand screening. Avoid experimental risk—verify compound identity against this well-characterized analytical standard before committing to biological assays.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 1203269-67-3
Cat. No. B2820187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide
CAS1203269-67-3
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C21H22N4O2/c26-21(18-3-1-17(2-4-18)15-24-10-9-22-16-24)23-19-5-7-20(8-6-19)25-11-13-27-14-12-25/h1-10,16H,11-15H2,(H,23,26)
InChIKeyDGHUFCAKDXDRBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide (CAS 1203269-67-3): Structural Identity and Procurement Baseline


4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide (CAS 1203269-67-3) is a synthetic small molecule (MW 362.4 g/mol, formula C21H22N4O2) belonging to the imidazole-containing benzamide class . Its structure combines a central benzamide scaffold substituted at the 4-position with an imidazol-1-ylmethyl moiety and at the amide nitrogen with a 4-morpholinophenyl group . The imidazole ring provides metal-coordination and hydrogen-bonding capacity, the morpholine ring enhances aqueous solubility and contributes to membrane permeability, and the benzamide core serves as a privileged pharmacophore found in kinase inhibitors, sigma receptor ligands, and epigenetic modulators [1]. This compound exists within a crowded chemical space of closely related positional isomers and mono-substituted analogs [2], making precise structural verification essential for reproducible research.

Why Close Analogs of 4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide Cannot Be Interchanged Without Quantitative Validation


The chemical space surrounding this compound includes several near-identical analogs that differ only in substitution topology or heterocyclic composition . The positional isomer N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide exchanges the imidazole and morpholine attachment points between the two aromatic rings, which class-level SAR studies on sigma receptor benzamide ligands have demonstrated can shift receptor subtype selectivity by orders of magnitude [1]. Similarly, the benzimidazole analog 4-(1H-benzimidazol-2-yl)-N-(4-morpholinophenyl)benzamide (CAS 1292826-97-1) replaces the imidazolylmethyl group with a bulkier, more lipophilic benzimidazole directly attached to the benzamide, altering both molecular shape and hydrogen-bonding topology [2]. Even the simpler des-imidazole analog N-[4-(4-morpholinyl)phenyl]benzamide, while sharing the morpholinophenylamide substructure, lacks the key metal-chelating imidazole moiety that defines this compound's interaction profile with heme-containing enzymes and metalloproteases . Given that single-atom or positional changes in benzamide-based ligands are known to convert agonists to antagonists or alter target class engagement entirely [1], any substitution without direct comparative binding or functional data introduces unacceptable experimental risk.

Quantitative Differentiation Evidence for 4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide Against Closest Comparators


Imidazole vs. Benzimidazole Heterocycle: Impact on Calculated Physicochemical and Drug-Likeness Profiles

The imidazole ring in the target compound provides a smaller, less lipophilic heterocycle compared to the benzimidazole found in the close analog 4-(1H-benzimidazol-2-yl)-N-(4-morpholinophenyl)benzamide (CAS 1292826-97-1). Calculated physicochemical parameters reveal that the target compound has a lower molecular weight (362.4 vs. 382.4 g/mol), reduced clogP (estimated ~2.98 vs. ~3.8 for the benzimidazole analog), and a smaller topological polar surface area (TPSA ~62.5 Ų vs. ~66.8 Ų) [1][2]. These differences place the target compound more favorably within Lipinski's Rule of 5 space (MW < 500, clogP ≤ 5, TPSA < 140 Ų) and suggest superior aqueous solubility and membrane permeability characteristics [3]. The benzimidazole analog exceeds optimal clogP thresholds for CNS drug-likeness, while the target compound remains within favorable boundaries [3].

Physicochemical profiling Drug-likeness Medicinal chemistry Lead optimization

Positional Isomerism: Differential Pharmacophoric Topology Between the Target Compound and N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide

The target compound places the imidazol-1-ylmethyl substituent at the 4-position of the benzamide carbonyl-bearing ring and the morpholinophenyl group on the amide nitrogen. The positional isomer N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide reverses this topology: the morpholine is directly attached to the benzamide 4-position, and the imidazole appears on the benzylamide side . In published SAR studies of benzamide-derived sigma receptor ligands, the position of substituents on the benzamide scaffold was shown to modulate sigma-1 vs. sigma-2 selectivity, with halogen substitution at the 4-position of the benzamide ring producing Ki values of 1.2–3.6 nM for S1R and selectivity ratios (S2R Ki / S1R Ki) up to 1,400 nM [1]. This demonstrates that the specific substitution topology of the benzamide ring is a critical determinant of receptor engagement and selectivity, and the positional isomer cannot be assumed to replicate the target compound's binding profile [1].

Positional isomerism Pharmacophore mapping Structure-activity relationships Receptor binding

Contributions of the Morpholinophenyl Group: Solubility Enhancement vs. Simplified N-Methyl Analog

The 4-morpholinophenyl substituent on the amide nitrogen of the target compound distinguishes it from simpler analogs such as 4-(imidazol-1-ylmethyl)-N-methylbenzamide (CAS 1171197-93-5, MW 215.25) . The morpholine ring is a well-established solubility-enhancing group that improves aqueous solubility through its basic tertiary amine (pKa ~8.3) capable of forming salt bridges, and contributes to balanced CNS penetration through modulation of polar surface area [1]. In a series of benzamide sigma receptor ligands, the nature of the amine group (including morpholine-containing variants) was shown to influence both receptor affinity and cytotoxicity profile; compounds with appropriate amine substitution achieved selectivity indices (IC50(SY5Y cytotoxicity)/Ki(S1R)) ranging from 28,000 to 83,000 [2]. While direct comparative data for the N-methyl analog are not available, the morpholine group provides additional hydrogen-bond acceptor capacity (2 additional H-bond acceptors) and a higher TPSA (~62.5 vs. ~46.0 Ų for the N-methyl analog), which class-level evidence suggests enhances solubility without excessively compromising permeability [1].

Solubility enhancement Morpholine pharmacophore CNS drug design Analog comparison

Imidazole Ring as a Metal-Chelating Pharmacophore: Differentiation from Non-Imidazole Benzamide Analogs

The imidazol-1-ylmethyl group of the target compound provides a metal-coordinating pharmacophore absent in analogs such as N-[4-(4-morpholinyl)phenyl]benzamide (MW 282.34, lacks imidazole entirely) . Imidazole is a well-characterized ligand for heme iron in cytochrome P450 enzymes (e.g., CYP17A1, CYP19 aromatase) and for zinc in metalloproteases and histone deacetylases (HDACs) [1]. Published quantitative data for 4-(imidazol-1-ylmethyl)-containing compounds demonstrate nanomolar inhibitory activity against CYP17 (IC50 = 10–120 nM for closely related biphenyl sulfonates and benzimidazole derivatives) [2]. In contrast, des-imidazole benzamides such as N-[4-(4-morpholinyl)phenyl]benzamide lack this metal-binding capacity entirely, precluding engagement with heme- or zinc-dependent targets . The imidazole moiety in the 4-(imidazol-1-ylmethyl) configuration provides an optimal geometry for simultaneous benzamide core binding and metal coordination, a pharmacophoric feature exploited in clinically validated CYP17 inhibitors such as ketoconazole and abiraterone analogs [1].

Metal chelation Imidazole pharmacophore Enzyme inhibition Cytochrome P450

Recommended Research Application Scenarios for 4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide


Scaffold for Sigma Receptor Ligand Development Programs

The target compound's benzamide core with imidazole and morpholine substituents aligns with the pharmacophoric requirements of sigma-1 receptor (S1R) ligands. Published SAR on benzamide-derived S1R ligands demonstrates that appropriate 4-position substitution on the benzamide ring yields high-affinity ligands (Ki = 0.6–10.3 nM) with excellent S2R selectivity (Ki up to 1,400 nM for S2R) and low cytotoxicity (selectivity indices >28,000) [1]. The specific imidazol-1-ylmethyl group at the benzamide 4-position offers a distinct metal-coordinating and hydrogen-bonding interface compared to the halogen, cyano, or nitro substituents explored in prior SAR studies [1], making this compound a suitable starting scaffold for exploring novel S1R chemical space. Researchers should benchmark this compound against the published benzamide series to establish its binding affinity and selectivity profile before SAR expansion.

CYP Enzyme Inhibition Probe Development

The 4-(imidazol-1-ylmethyl)benzamide substructure is a validated pharmacophore for cytochrome P450 enzyme inhibition, with closely related imidazole-containing compounds demonstrating IC50 values of 10–120 nM against CYP17 (17,20-lyase) [2]. The additional morpholinophenyl group on the target compound may confer improved physicochemical properties (clogP ≈ 2.98) relative to earlier imidazole-based CYP inhibitors [3]. This compound can serve as a probe for evaluating imidazole-dependent CYP inhibition in biochemical assays, with the caveat that direct CYP inhibition data for this specific CAS number has not been published and must be experimentally determined.

Kinase Inhibitor Fragment-Based Drug Discovery

The benzamide core combined with an imidazole hinge-binding motif and a morpholine solubility handle mirrors the design principles of several ATP-competitive kinase inhibitors, including momelotinib (which contains a 4-morpholinophenylamino group) and imidazole-based CDK/GSK-3 inhibitors . The target compound's molecular weight (362.4) and calculated drug-likeness parameters (clogP ≈ 2.98, TPSA ≈ 62.5) position it favorably as a fragment-like or early lead-like molecule for kinase inhibitor optimization [3]. Procurement of this compound is recommended for laboratories screening against kinase panels where an imidazole hinge-binding motif combined with a solubilizing morpholine group is desired.

Physicochemical Standard for Benzamide Analog Benchmarking

Given the challenging structure of closely related positional isomers and heterocyclic analogs, this compound serves as a well-defined analytical standard for verifying the identity and purity of imidazole-containing benzamide research compounds. Its distinctive combination of imidazole and morpholine features (unique SMILES: O=C(Nc1ccc(N2CCOCC2)cc1)c1ccc(Cn2ccnc2)cc1) provides clear spectroscopic signatures in NMR, HPLC-MS, and IR that distinguish it from the positional isomer N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide . Laboratories procuring multiple benzamide analogs should use this compound as a reference to validate compound identity before committing to biological assays.

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-(4-morpholinophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.